Diethyl aminosulfur trifluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

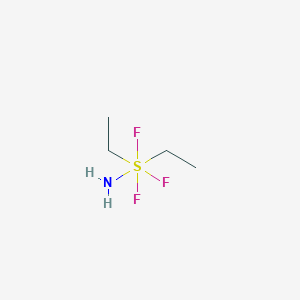

Diethyl aminosulfur trifluoride is a useful research compound. Its molecular formula is C4H12F3NS and its molecular weight is 163.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Key Applications in Organic Synthesis

-

Fluorination Reactions :

- DAST is primarily employed for the nucleophilic fluorination of alcohols, aldehydes, and ketones, converting them into their corresponding fluoro derivatives. This transformation is crucial in the pharmaceutical industry, where fluorinated compounds often exhibit enhanced biological activity .

- It has been shown to convert non-phenolic alcohols and carboxylic acids into monofluorides and acyl fluorides, respectively .

- Diversity-Oriented Synthesis :

- Synthesis of Fluorinated Nucleosides :

- Cyclization Reactions :

Case Study 1: Fluorodeoxygenation

In a study involving the synthesis of 5,5-difluoropipecolic acid from glutamic acid, DAST facilitated a preparatively simple fluorodeoxygenation process, showcasing its utility in generating fluorinated amino acids .

Case Study 2: Continuous-Flow Microreactor

DAST's application was explored in a continuous-flow microreactor setup, which allowed for safer handling and more efficient synthesis of fluoro derivatives. This method minimized risks associated with traditional batch processes and improved product yields through real-time purification techniques .

Safety Considerations

While DAST is a powerful reagent, it poses safety risks due to its volatility and potential explosiveness when heated. Proper handling protocols must be followed to mitigate these risks, including maintaining reaction temperatures below 90 °C and using appropriate protective equipment .

Analyse Des Réactions Chimiques

Fluorination of Alcohols

DAST converts primary, secondary, and tertiary alcohols to alkyl fluorides via an S<sub>N</sub>2 mechanism. Reactivity follows the order: allylic ≈ benzylic > tertiary > secondary > primary alcohols .

| Substrate Type | Product | Yield (%) | Conditions |

|---|---|---|---|

| 1° Alcohol (e.g., ethanol) | Alkyl fluoride | 70–85 | DCM, −78°C to RT, 1–2 hr |

| 2° Alcohol (e.g., cyclohexanol) | Alkyl fluoride | 60–75 | DCM, 0°C, 3–5 hr |

| 3° Alcohol (e.g., menthol) | Alkyl fluoride | 85–95 | DCM, RT, 30 min |

Carbohydrates and amino alcohols undergo fluorination with retention of configuration at stereogenic centers .

Reactions with Carbonyl Compounds

DAST transforms aldehydes and ketones into geminal difluorides, while carboxylic acids form acyl fluorides :

a. Aldehydes/Ketones

-

Benzaldehyde → Benzylidene difluoride (82% yield, DCM, 0°C, 2 hr)

-

Cyclohexanone → 1,1-Difluorocyclohexane (75% yield, DCM, RT, 12 hr)

b. Carboxylic Acids

Cyclization and Heterocycle Formation

DAST promotes intramolecular cyclization in diols and polyols, with product selectivity governed by the distance between hydroxyl groups :

| Diol Type | Product | Selectivity (%) |

|---|---|---|

| Vicinal diols (1,2-diol) | Sulfite ester | >70 |

| 1,3-Diols | Sulfite ester | 60–80 |

| 1,4-Diols (e.g., butanediol) | Tetrahydrofuran (THF) | >95 |

| 1,5-Diols or longer | Difluoride | >85 |

Semiempirical calculations reveal cyclic intermediates form preferentially when ≤4 carbons separate hydroxyl groups, directing reactions toward ethers or sulfite esters .

Sulfur-Containing Substrates

-

Sulfoxides : Converted to α-fluoro sulfides (e.g., methyl phenyl sulfoxide → methyl α-fluorophenyl sulfide, 65% yield) .

-

Thioethers : Form fluorinated thioesters under mild conditions .

Reaction Mechanisms

a. Alcohol Fluorination

Proceeds through a two-step process:

-

Formation of alkylsulfur trifluoride intermediate (R-O-SF<sub>3</sub>NEt<sub>2</sub>)

b. Carbonyl Difluorination

Involves sequential fluoride attacks on the carbonyl carbon, forming a tetrahedral intermediate that eliminates SOF<sub>2</sub>NEt<sub>2</sub> .

Comparative Reactivity

| Substrate | DAST Product | SF<sub>4</sub> Product |

|---|---|---|

| R-OH | R-F | R-F |

| R-CO<sub>2</sub>H | R-COF | R-CF<sub>3</sub> |

| R-CHO | R-CF<sub>2</sub>H | R-CF<sub>3</sub> (with HF) |

DAST offers superior selectivity for monofluorination compared to SF<sub>4</sub>, which often overfluorinates .

DAST’s versatility in fluorination and cyclization reactions makes it indispensable in pharmaceutical and materials science. Its outcomes are highly tunable through substrate design and reaction engineering, though thermal instability necessitates careful handling. Recent advances in flow chemistry have expanded its utility in large-scale syntheses .

Propriétés

Formule moléculaire |

C4H12F3NS |

|---|---|

Poids moléculaire |

163.21 g/mol |

Nom IUPAC |

(amino-ethyl-trifluoro-λ6-sulfanyl)ethane |

InChI |

InChI=1S/C4H12F3NS/c1-3-9(5,6,7,8)4-2/h3-4,8H2,1-2H3 |

Clé InChI |

CZMBWHHDRHVZBT-UHFFFAOYSA-N |

SMILES canonique |

CCS(CC)(N)(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.